molecular formula C17H14F4O6 B12838657 Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate

Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate

Cat. No.: B12838657
M. Wt: 390.28 g/mol
InChI Key: WNRATOPYKOZHAM-UHFFFAOYSA-N
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Description

Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate: is a complex organic compound characterized by the presence of multiple fluorine atoms and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate typically involves multiple steps:

    Spirocyclization: The formation of the spirocyclic structure involves a cyclization reaction, often facilitated by a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.

Biology

The compound’s fluorinated structure makes it a candidate for use in biological studies, particularly in the development of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates.

Industry

In the materials science industry, the compound can be used in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate
  • Methyl 2,3,5,6-tetrafluoro-4-methoxybenzoate
  • Methyl 2,3,5,6-tetrafluoro-4-aminobenzoate

Uniqueness

Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms further enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14F4O6

Molecular Weight

390.28 g/mol

IUPAC Name

methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate

InChI

InChI=1S/C17H14F4O6/c1-25-14(22)9-12(20)10(18)7(11(19)13(9)21)8-15(23)26-17(27-16(8)24)5-3-2-4-6-17/h23H,2-6H2,1H3

InChI Key

WNRATOPYKOZHAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)C2=C(OC3(CCCCC3)OC2=O)O)F)F

Origin of Product

United States

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